molecular formula C24H38O8 B1250321 Botcinin C

Botcinin C

Cat. No. B1250321
M. Wt: 454.6 g/mol
InChI Key: ZLZXAWHFKFHHNF-MLIBADTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Botcinin C is a natural product found in Botrytis cinerea with data available.

Scientific Research Applications

Synthesis and Chemical Structure

  • Asymmetric Synthesis : Botcinin C has been effectively synthesized through asymmetric aldol reactions, ring closures, and intramolecular Reformatsky reactions, which indicates its potential for chemical manipulation and study (Fukui & Shiina, 2008).
  • Structural Determination : The structures of botcinins, including botcinin C, have been established using spectroscopic methods and chemical conversion, providing a foundation for understanding their chemical properties (Tani, Koshino, Sakuno, & Nakajima, 2005).

Biosynthesis and Biochemical Pathways

  • Biosynthesis Insights : In-depth studies on Botrytis cinerea, which produces botcinins, have led to the discovery of new polyketides and insights into the biosynthesis of botcinins (Moraga et al., 2021).
  • Shared Biosynthetic Pathways : Research has shown that botcinins share biosynthetic pathways with other compounds like botrylactones, revealing common biochemical processes in their formation (Massaroli et al., 2013).

Antifungal Properties

Applications in Plant Pathology

  • Phytotoxicity and Plant Infection : Studies on Botrytis cinerea, which produces botcinin C, provide insights into its role in plant infection mechanisms and its potential as a phytotoxic agent (Porquier et al., 2019).

properties

Product Name

Botcinin C

Molecular Formula

C24H38O8

Molecular Weight

454.6 g/mol

IUPAC Name

[(2S,3R,4R,4aS,7S,8S,8aS)-8-acetyloxy-2,4,7,8a-tetramethyl-6-oxo-2,3,4,4a,7,8-hexahydropyrano[3,2-b]pyran-3-yl] (E,4S)-4-hydroxydec-2-enoate

InChI

InChI=1S/C24H38O8/c1-7-8-9-10-11-18(26)12-13-19(27)30-20-14(2)21-24(6,32-16(20)4)22(29-17(5)25)15(3)23(28)31-21/h12-16,18,20-22,26H,7-11H2,1-6H3/b13-12+/t14-,15+,16+,18+,20-,21+,22+,24+/m1/s1

InChI Key

ZLZXAWHFKFHHNF-MLIBADTPSA-N

Isomeric SMILES

CCCCCC[C@@H](/C=C/C(=O)O[C@@H]1[C@H]([C@H]2[C@@]([C@H]([C@@H](C(=O)O2)C)OC(=O)C)(O[C@H]1C)C)C)O

Canonical SMILES

CCCCCCC(C=CC(=O)OC1C(C2C(C(C(C(=O)O2)C)OC(=O)C)(OC1C)C)C)O

synonyms

botcinin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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